Welcome to the BenchChem Online Store!
molecular formula C22H24IO3P B8644320 Methyltris(4-methoxyphenyl)phosphonium iodide

Methyltris(4-methoxyphenyl)phosphonium iodide

Cat. No. B8644320
M. Wt: 494.3 g/mol
InChI Key: WRFSJFNVACFRPM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04837392

Procedure details

Starting from 10.4 g (29.5 mmol) of tris(4-methoxyphenyl)phosphine and 6.7 g (48 mmol, 1.6 eq) of methyl iodide, 13.6 g (27.5 mmol, 93.3%) of methyltris(4-methoxyphenyl)phosphonium iodide was obtained: mp 220.1°-221.9° C.;
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[CH3:26][I:27]>>[I-:27].[CH3:26][P+:9]([C:18]1[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1)([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[I-].C[P+](C1=CC=C(C=C1)OC)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.5 mmol
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.